Faster Deprotection: 10 Minutes for DMT-OMe-rC(Ac) vs. 16+ Hours for Benzoyl-Protected Analogs
DMT-OMe-rC(Ac) enables a 'fast deprotection' workflow, completing cleavage and deprotection in as little as 10 minutes at 65°C when using an AMA (Ammonium Hydroxide/Methylamine) mixture [1]. In contrast, oligonucleotides synthesized with benzoyl-protected cytidine analogs, such as DMT-OMe-rC(Bz), require prolonged ammonia treatment, often for 16–24 hours at 55°C . This dramatic reduction in processing time directly translates to higher throughput and reduced risk of base modification or RNA degradation [1].
| Evidence Dimension | Deprotection Time |
|---|---|
| Target Compound Data | 10 minutes at 65°C |
| Comparator Or Baseline | Benzoyl-protected cytidine (class), 16–24 hours at 55°C |
| Quantified Difference | Up to ~144x faster |
| Conditions | Solid-phase synthesis; deprotection with 1:1 Ammonium Hydroxide:40% Methylamine (AMA) for target; standard concentrated ammonium hydroxide for comparator |
Why This Matters
Procurement of DMT-OMe-rC(Ac) enables a faster, milder manufacturing process, reducing the risk of product damage and increasing laboratory throughput.
- [1] Glen Research. Glen Report 9.12: Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. View Source
